N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide
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Overview
Description
N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its diverse biological activities, and is further functionalized with chloro, methyl, and amino groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylaniline and 2-methylbenzylamine, which undergo a series of reactions including acylation, cyclization, and condensation to form the final product. The reaction conditions may involve the use of solvents like ethanol or dimethylformamide (DMF), catalysts such as acids or bases, and controlled temperatures to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and amino groups make the compound susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at the chloro or amino positions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine: The compound’s pharmacological properties can be investigated for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and molecules with similar functional groups, such as:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is unique due to its specific combination of functional groups and the quinoxaline core, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H25ClN4O3 |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C27H25ClN4O3/c1-17-9-4-5-10-20(17)15-31(19(3)33)26-27(35)32(24-14-7-6-12-23(24)30-26)16-25(34)29-22-13-8-11-21(28)18(22)2/h4-14H,15-16H2,1-3H3,(H,29,34) |
InChI Key |
GPRXVCFORBJVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C(=CC=C4)Cl)C)C(=O)C |
Origin of Product |
United States |
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